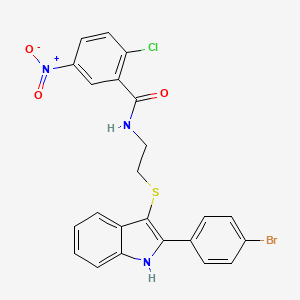

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrClN3O3S/c24-15-7-5-14(6-8-15)21-22(17-3-1-2-4-20(17)27-21)32-12-11-26-23(29)18-13-16(28(30)31)9-10-19(18)25/h1-10,13,27H,11-12H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFGRRGEKCWAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Thioether Formation: The thioether linkage is formed by reacting the bromophenyl-indole with an appropriate thiol under basic conditions.

Benzamide Formation: The final step involves the coupling of the thioether-indole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, catalytic hydrogenation

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indole and benzamide derivatives.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the nitrobenzamide group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Bromophenyl Indole Derivatives: These compounds share the indole and bromophenyl functionalities and may have similar biological activities.

Thioether-Linked Benzamides: Compounds with thioether linkages and benzamide groups may exhibit similar chemical reactivity and applications.

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Its unique structure, characterized by an indole core, a thioether linkage, and a chloro-nitrobenzamide moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Structural Characteristics

The compound's structure includes:

- Indole Core : Known for its pharmacological properties.

- Thioether Linkage : Enhances lipophilicity and biological interactions.

- Chloro and Nitro Substituents : May influence reactivity and binding affinity to biological targets.

The molecular formula is with a molecular weight of 386.27 g/mol.

The biological activity of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases.

- Neuroprotective Effects : It has been shown to influence pathways related to amyloid-beta aggregation, potentially providing protective effects against Alzheimer's disease.

- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells.

In Vitro Studies

Various studies have assessed the biological activity of similar compounds, providing insights into the potential efficacy of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide.

| Compound | AChE Inhibition IC50 (μM) | BuChE Inhibition IC50 (μM) | BACE-1 Inhibition IC50 (μM) | MAO-B Inhibition IC50 (μM) |

|---|---|---|---|---|

| Compound A | 0.62 ± 0.03 | 0.69 ± 0.041 | 0.38 | 8.04 |

| Compound B | 0.30 ± 0.01 | 0.35 ± 0.021 | 1.46 | 12.7 |

| N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide | TBD | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound needs to be determined through experimental studies.

Case Studies

- Neuroprotection in Alzheimer's Models : A study demonstrated that derivatives similar to N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide showed significant inhibition of Aβ aggregation and neurotoxicity in SH-SY5Y neuronal cells.

- Antioxidant Activity Assessment : The total antioxidant capacity was evaluated using Trolox equivalent assays, showing promising results in mitigating oxidative stress in cellular models.

Comparative Analysis with Related Compounds

The biological activity of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide can be compared with other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)pivalamide | Lacks bromophenyl group | Moderate AChE inhibition |

| N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide | Contains chlorophenyl group | Lower neuroprotective effects |

| N-(2-((2-(4-methylphenyl)-1H-indol-3-yl)thio)ethyl)pivalamide | Methyl instead of bromo group | Variable effects on enzyme inhibition |

Q & A

Basic: What are the optimal synthetic routes for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide, and how can reaction yields be maximized?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the indole core via Fischer indole synthesis, followed by bromination to introduce the 4-bromophenyl group. Key steps include:

- Thioether linkage formation : Reaction of 2-(4-bromophenyl)-1H-indol-3-thiol with 2-chloroethylamine under basic conditions (e.g., cesium carbonate in DMF) to form the thioethyl bridge .

- Amidation : Coupling the intermediate with 2-chloro-5-nitrobenzoyl chloride using a coupling agent like HATU or EDCI in anhydrous DCM .

Yield optimization strategies : - Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC (30% ethyl acetate in hexane) and employ column chromatography for purification .

- Temperature control (0–5°C during amidation) to prevent decomposition of nitro groups .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms the presence of the indole ring (δ 7.2–7.8 ppm), bromophenyl group (δ 7.4–7.6 ppm), and nitrobenzamide protons (δ 8.1–8.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the thioether and nitro groups .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

Advanced: How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or methyl analogs?

Answer:

The bromophenyl group enhances electrophilicity at the para position due to the electron-withdrawing effect of bromine, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). In contrast:

- Chlorophenyl analogs exhibit slower substitution due to lower leaving-group ability of Cl⁻ vs. Br⁻ .

- Methylphenyl analogs lack electron-withdrawing effects, rendering the ring less reactive toward nucleophiles .

Experimental validation : Kinetic studies under identical conditions (e.g., reaction with piperidine in DMF at 80°C) show faster conversion rates for bromophenyl derivatives (t1/2 = 2 h) vs. chlorophenyl (t1/2 = 4 h) .

Advanced: What experimental strategies can resolve contradictions in biological activity data across different cell lines or model organisms?

Answer:

- Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific sensitivity .

- Target engagement assays : Use pull-down assays or thermal shift analysis to confirm direct binding to putative targets (e.g., tyrosine kinases) .

- Metabolic stability studies : Evaluate compound stability in liver microsomes to rule out pharmacokinetic variability .

- Orthogonal validation : Compare results from in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., zebrafish or murine xenografts) .

Advanced: How can computational modeling predict the binding affinity of this compound to putative biological targets like tyrosine kinases?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the nitrobenzamide group and ATP-binding pockets of kinases (e.g., ABL1 or EGFR). Key interactions include hydrogen bonding with backbone amides and hydrophobic packing of the bromophenyl group .

- MD simulations : Run 100-ns simulations to assess binding stability and identify critical residues (e.g., gatekeeper mutations affecting affinity) .

- QSAR models : Train models on analogous indole derivatives to predict activity cliffs and optimize substituents .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound given its multiple functional groups?

Answer:

- Orthogonality of modifications : Simultaneous optimization of the bromophenyl (electron-withdrawing), thioether (flexibility), and nitro (polarity) groups requires iterative synthesis .

- Synergistic effects : The indole-thioether-nitrobenzamide scaffold may exhibit non-additive effects, complicating SAR interpretation. Use fragment-based approaches to deconstruct contributions .

- Data integration : Combine biochemical (IC50), physicochemical (logP, solubility), and structural (crystallography) data to build predictive models .

Methodological: How to design a stability study under physiological conditions to assess degradation pathways?

Answer:

- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24 h .

- Analytical tools : Quantify degradation products via UPLC-MS/MS. Major pathways include:

- Hydrolysis : Cleavage of the amide bond under acidic conditions.

- Oxidation : Thioether → sulfoxide (m/z +16) in the presence of H2O2 .

- Stabilization strategies : Formulate with cyclodextrins or PEGylation to protect labile groups .

Advanced: What are the implications of the compound’s thioether linkage on its pharmacokinetic profile, and how can this be experimentally validated?

Answer:

- Metabolic susceptibility : Thioethers are prone to oxidation by cytochrome P450 enzymes, forming sulfoxides with altered solubility and target affinity .

- Validation methods :

- In vitro CYP450 assays : Incubate with human liver microsomes + NADPH; monitor sulfoxide formation via LC-MS .

- Pharmacokinetic studies in rodents : Measure plasma half-life (t1/2) and bioavailability after IV/PO administration .

- Design modifications : Replace thioether with sulfone (oxidatively stable) to compare PK parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.